molecular formula C12H7F2NO2 B6336849 5-(3,4-Difluorophenyl)-picolinic acid CAS No. 1225477-53-1

5-(3,4-Difluorophenyl)-picolinic acid

Cat. No.: B6336849
CAS No.: 1225477-53-1
M. Wt: 235.19 g/mol
InChI Key: RILFYVBUIAZDGE-UHFFFAOYSA-N
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Description

5-(3,4-Difluorophenyl)-picolinic acid: is a chemical compound characterized by the presence of a picolinic acid moiety substituted with a 3,4-difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3,4-Difluorophenyl)-picolinic acid typically involves the reaction of 3,4-difluorobenzaldehyde with picolinic acid under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to maintain consistent reaction conditions. The process may include steps such as purification through recrystallization or chromatography to achieve the required quality standards.

Chemical Reactions Analysis

Types of Reactions: 5-(3,4-Difluorophenyl)-picolinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into reduced forms, often using reagents like hydrogen gas or metal hydrides.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using halogenating agents or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Typical reducing agents are sodium borohydride and lithium aluminum hydride.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles such as amines are frequently used.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, 5-(3,4-Difluorophenyl)-picolinic acid is used as a building block for the synthesis of more complex molecules

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It may serve as a lead compound for the development of new pharmaceuticals.

Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. They may exhibit properties such as anti-inflammatory, antiviral, or anticancer activities.

Industry: Industrially, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, polymers, and other advanced materials.

Mechanism of Action

The mechanism of action of 5-(3,4-Difluorophenyl)-picolinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

  • 3,4-Difluorophenylacetic acid
  • 2,4-Difluorophenylacetic acid
  • 4-Fluorophenylacetic acid

Comparison: Compared to these similar compounds, 5-(3,4-Difluorophenyl)-picolinic acid is unique due to the presence of the picolinic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

5-(3,4-difluorophenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F2NO2/c13-9-3-1-7(5-10(9)14)8-2-4-11(12(16)17)15-6-8/h1-6H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RILFYVBUIAZDGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CN=C(C=C2)C(=O)O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00679316
Record name 5-(3,4-Difluorophenyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1225477-53-1
Record name 5-(3,4-Difluorophenyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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